![molecular formula C19H16N4O2 B2781526 N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105209-32-2](/img/structure/B2781526.png)
N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a furan ring, a benzimidazole moiety, and a pyridine ring. The synthesis typically involves multiple steps including:
- Formation of the furan-2-ylmethyl intermediate through alkylation reactions.
- Synthesis of the benzimidazole derivative via condensation reactions with o-phenylenediamine.
- Coupling of intermediates using coupling reagents like DCC or EDC in the presence of bases such as triethylamine.
The overall structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines, including MCF cells. The compound's effectiveness was quantified with an IC50 value indicating significant cytotoxicity. In vivo studies demonstrated tumor growth suppression in mice models treated with this compound .
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF | 25.72 ± 3.95 | Induces apoptosis |
U87 | 45.2 ± 13.0 | Cytotoxicity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent effects against pathogens such as Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications to the benzimidazole moiety can enhance antimicrobial efficacy .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.015 |
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Signal Transduction Modulation : It may alter pathways related to apoptosis and cell cycle regulation.
- Interaction with Nucleic Acids : Potential binding to DNA or RNA could disrupt normal cellular functions.
Case Studies and Research Findings
Several case studies have been documented that explore the biological activity of this compound:
- In Vivo Tumor Models : Studies demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates in treated mice compared to control groups.
- Cell Line Studies : Flow cytometry analyses revealed that treatment with the compound led to increased rates of apoptosis in cancerous cells, suggesting a promising therapeutic avenue for cancer treatment.
- SAR Investigations : Variants of the compound have been synthesized to optimize its biological activity, focusing on modifications that enhance binding affinity to target proteins involved in cancer progression .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has highlighted the efficacy of N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide in targeting various cancer cell lines. Compounds with similar structures have demonstrated significant anticancer properties, particularly through mechanisms involving cell cycle arrest and apoptosis induction.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 (Lung) | 9 | Inhibition of cell proliferation |
Compound B | HepG2 (Liver) | 0.25 | AMPK phosphorylation regulation |
Compound C | MCF7 (Breast) | 5 | Induction of apoptosis |
Studies have shown that derivatives of benzimidazole, which share structural similarities with this compound, exhibit potent activity against various cancer types, suggesting a promising avenue for further research into this compound's therapeutic potential .
Antiviral Properties
The compound's structural features suggest potential antiviral applications. Research indicates that derivatives containing furan and pyridine moieties are effective against several viral strains, including HIV and influenza viruses. The mechanism often involves interference with viral replication processes.
Table 2: Antiviral Activity of Related Compounds
Compound Name | Virus Type | EC50 (nM) | Mechanism of Action |
---|---|---|---|
Compound D | HIV | 20 | Reverse transcriptase inhibition |
Compound E | Influenza A | 50 | Neuraminidase inhibition |
Compound F | Hepatitis C | 30 | Viral replication interference |
These findings underscore the potential of this compound as a candidate for antiviral drug development .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Studies suggest that compounds with similar heterocyclic frameworks can inhibit the growth of bacteria and fungi, making them suitable candidates for further exploration in antimicrobial therapy.
Table 3: Antimicrobial Activity of Related Compounds
Compound Name | Pathogen Type | MIC (µg/mL) | Mechanism of Action |
---|---|---|---|
Compound G | E. coli | 15 | Cell wall synthesis inhibition |
Compound H | S. aureus | 10 | Protein synthesis disruption |
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18(21-12-14-6-5-11-25-14)13-23-17-9-2-1-7-15(17)22-19(23)16-8-3-4-10-20-16/h1-11H,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBCQVQRANQMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=CC=CO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.